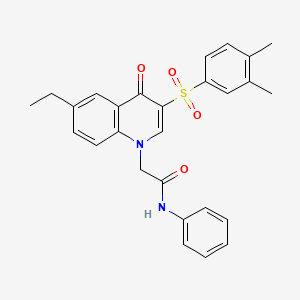

N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide” is a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds that contain nitrogen . They are an important class of compounds for drug development .

Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Chemical Reactions Analysis

Pyrazoles react with various reagents to form a variety of compounds. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications

Organic Synthesis and Functionalization Reactions

N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide and its derivatives play a crucial role in organic synthesis, particularly in functionalization reactions. These compounds serve as precursors or intermediates for the synthesis of complex molecules. For example, the functionalization reactions of pyrazole derivatives have been studied for their efficiency in yielding various carboxamide and carboxylate derivatives. Such reactions are valuable for constructing molecules with potential biological activity or for further synthetic modifications (Yıldırım, Kandemirli, & Demir, 2005).

Medicinal Chemistry: Targeting Enzymes

In the realm of medicinal chemistry, N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide derivatives have been explored for their potential to inhibit specific enzymes. For instance, certain derivatives have been designed to target co-activator associated arginine methyltransferase 1 (CARM1), showing that the potency of these inhibitors depends on the nature of the heteroaryl fragment. This research is pivotal for the development of therapeutic agents against diseases where CARM1 plays a role (Allan et al., 2009).

Materials Science: Fluorescent Sensing and Photocatalysis

N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide derivatives also find applications in materials science, particularly in the design of fluorescent sensors and photocatalysts. By introducing specific ligands or functional groups, these compounds can be tailored to detect certain ions or to catalyze chemical reactions under light irradiation. For example, molybdate-based metal–organic complexes containing pyrazole-bis-amide ligands have shown distinct performances in fluorescent sensing of ions and in photocatalytic degradation of dyes, demonstrating their versatility and potential for environmental applications (Wang et al., 2020).

Antimicrobial and Antitumor Agents

Furthermore, research has been conducted on the antimicrobial and antitumor properties of pyrazole carboxamide derivatives. These studies aim to identify novel compounds that can effectively combat microbial infections or inhibit tumor growth. The exploration of such derivatives is essential for the development of new and more effective treatments for infectious diseases and cancer (Zhao et al., 2017; Abonía et al., 2011).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research could focus on the development of novel pyrazole derivatives with improved biological activities .

properties

IUPAC Name |

N-benzyl-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-15-8-7-11(14-15)12(16)13-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCAPQBAMLRGIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2970745.png)

![5-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2970749.png)

![2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970753.png)

![1-(2-((2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2970755.png)

![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2970762.png)